ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-{[3-(trifluoromethyl)phenyl]amino}alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-{[3-(trifluoromethyl)phenyl]amino}alaninate is a complex organic compound characterized by the presence of trifluoromethyl groups and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-{[3-(trifluoromethyl)phenyl]amino}alaninate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would include careful selection of reagents and catalysts to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-{[3-(trifluoromethyl)phenyl]amino}alaninate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-{[3-(trifluoromethyl)phenyl]amino}alaninate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and properties.
Industry: Utilized in the production of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-{[3-(trifluoromethyl)phenyl]amino}alaninate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Another compound with trifluoromethyl groups, used in pharmaceuticals and agrochemicals.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
Ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-{[3-(trifluoromethyl)phenyl]amino}alaninate is unique due to its specific combination of trifluoromethyl groups and aromatic rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Properties
Molecular Formula |
C20H18F6N2O4 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]-2-[3-(trifluoromethyl)anilino]propanoate |
InChI |
InChI=1S/C20H18F6N2O4/c1-3-32-17(30)18(20(24,25)26,27-14-6-4-5-13(11-14)19(21,22)23)28-16(29)12-7-9-15(31-2)10-8-12/h4-11,27H,3H2,1-2H3,(H,28,29) |
InChI Key |
SLLCDGVIRRTCFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.